tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Chemical Structure: This compound features a bicyclo[2.2.1]heptane core with an oxygen atom at position 2 (2-oxa), a nitrogen atom at position 5 (5-aza), and a hydroxymethyl (-CH₂OH) substituent at position 6. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group . Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol Key Properties:
- High purity (≥95%) and stability under standard storage conditions (2–8°C, sealed) .
- The hydroxymethyl group enhances polarity, making it suitable for hydrogen bonding and further derivatization .
Applications: A versatile building block in medicinal chemistry, particularly for synthesizing proline analogs and constrained peptidomimetics .
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUMOZWBCNCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxymethyl and tert-butyl groups. Common synthetic routes include:
Ring-closing reactions: These reactions are used to form the bicyclic structure. For example, a cyclization reaction involving a suitable precursor can lead to the formation of the 2-oxa-5-azabicyclo[2.2.1]heptane ring system.
Functional group modifications: The hydroxymethyl group can be introduced through reactions such as hydroboration-oxidation or reduction of a suitable precursor.
Protection and deprotection steps: The tert-butyl group is often introduced using tert-butylating agents, and protecting groups may be used to prevent unwanted reactions during synthesis.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Compounds lacking the hydroxymethyl group.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential biological applications, such as in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the discovery of new drugs.
Medicine: Research is ongoing to explore the medicinal properties of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. It may have applications in treating various diseases due to its unique chemical properties.
Industry: In the chemical industry, this compound is used in the synthesis of other chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Structure: Contains a ketone (3-oxo) instead of hydroxymethyl at position 3 . Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol Key Differences:
- The 3-oxo group forms a lactone ring, enabling trans-esterification reactions (e.g., conversion to hydroxyproline esters) .
- Adopts an envelope conformation in crystallographic studies, with a planar trans-amide bond . Synthesis: Prepared via Mitsunobu conditions from N-Boc-trans-4-hydroxyproline, yielding 80% crystallized product . Applications: Intermediate for azido-proline derivatives used in peptide synthesis .
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol Key Differences:
- Simplest analog in the series, serving as a foundational scaffold for functionalization .
- Lower molecular weight and hydrophobicity compared to hydroxymethyl or oxo derivatives .
Synthesis : Typically synthesized via cyclization of proline derivatives under basic conditions .
Applications : Used in heterocyclic chemistry for constructing bridged amines .
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Structure: Features an amino (-NH₂) group at position 5 instead of hydroxymethyl . Molecular Formula: C₁₀H₁₈N₂O₂ Molecular Weight: 198.26 g/mol Key Differences:
- The amino group enables nucleophilic reactions (e.g., acylations, Suzuki couplings) .
- Stereochemical diversity: Available in (1S,4S,5S), (1R,4R,5S), and racemic forms . Applications: Key intermediate for aminoproline-containing drug candidates .
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Structure: Contains a double bond at position 5 (hept-5-ene) and a ketone at position 3 . Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Differences:
Biological Activity
Overview
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxymethyl group and a tert-butyl ester. This compound has garnered attention for its biological activities, particularly as an enzyme inhibitor and in the synthesis of bioactive molecules.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1250997-16-0
The biological activity of this compound largely depends on its ability to interact with specific molecular targets within biological systems. It is hypothesized that it may function as an enzyme inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This characteristic is crucial for its application in drug discovery and development .
Enzyme Inhibition
Studies suggest that compounds with similar bicyclic frameworks have demonstrated enzyme inhibitory effects, which may extend to this compound. For instance, its structural analogs have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer and metabolic disorders .
Case Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 1250997-16-0 |
| Potential Applications | Enzyme inhibition, drug synthesis |
Research Findings
Recent studies highlight the potential of bicyclic compounds like this compound in drug design due to their unique structural properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
